molecular formula C16H14Cl2O2 B12811365 2,3-Bis(4-chlorophenyl)-1,4-dioxane CAS No. 7504-91-8

2,3-Bis(4-chlorophenyl)-1,4-dioxane

Cat. No.: B12811365
CAS No.: 7504-91-8
M. Wt: 309.2 g/mol
InChI Key: ROPBIZIYEZEHIP-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)-1,4-dioxane is an organic compound characterized by its two 4-chlorophenyl groups attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-chlorophenyl)-1,4-dioxane typically involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-chlorophenyl)-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,3-Bis(4-chlorophenyl)-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Bis(4-chlorophenyl)-1,4-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

    2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one: This compound has a similar structure but contains a thiazolidine ring instead of a dioxane ring.

    2,3-Bis(4-chlorophenyl)-2-propenoic acid: This compound features a propenoic acid group instead of a dioxane ring.

Uniqueness: 2,3-Bis(4-chlorophenyl)-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

7504-91-8

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

2,3-bis(4-chlorophenyl)-1,4-dioxane

InChI

InChI=1S/C16H14Cl2O2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-8,15-16H,9-10H2

InChI Key

ROPBIZIYEZEHIP-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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